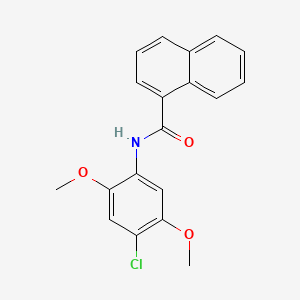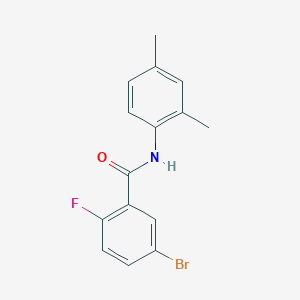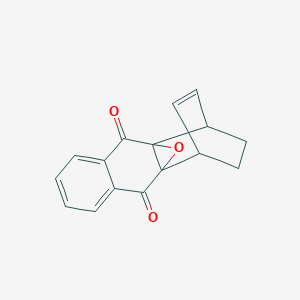
N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide est un composé organique de formule moléculaire C19H16ClNO3. Il se caractérise par la présence d'un cycle naphtalène substitué par un groupe carboxamide et d'un cycle phényle substitué par des groupes chlore et méthoxy. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide implique généralement la réaction de la 4-chloro-2,5-diméthoxyaniline avec l'acide naphtalène-1-carboxylique ou ses dérivés. La réaction est généralement réalisée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former des quinones correspondantes.
Réduction : Le groupe nitro (le cas échéant) peut être réduit en amine.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs comme l'hydrogène gazeux (H2) avec un catalyseur de palladium (Pd/C) ou le borohydrure de sodium (NaBH4).
Substitution : Réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques.
Produits majeurs
Oxydation : Formation de quinones.
Réduction : Formation d'amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
La N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chloro-2,5-diméthoxyphényl)-1-benzofuranne-2-carboxamide
- N-(4-chloro-2,5-diméthoxyphényl)-3-hydroxy-2-naphtalèneamide
- N-(4-chloro-2,5-diméthoxyphényl)morpholine-4-carbothioamide
Unicité
La N-(4-chloro-2,5-diméthoxyphényl)naphtalène-1-carboxamide est unique en raison de son motif de substitution spécifique sur le cycle naphtalène et de la présence de groupes chlore et méthoxy sur le cycle phényle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
155812-61-6 |
|---|---|
Formule moléculaire |
C19H16ClNO3 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-11-16(18(24-2)10-15(17)20)21-19(22)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22) |
Clé InChI |
YMFDHCMYWDHYPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)



![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)

![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)



